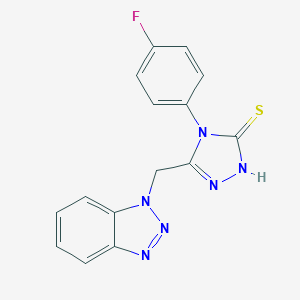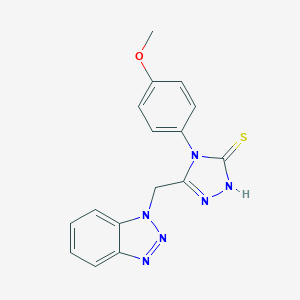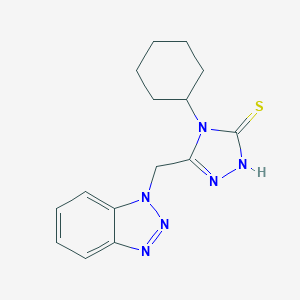
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. CTHT is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer, viral infections, and parasitic infections.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to increase the levels of glutathione, a potent antioxidant that can protect cells from oxidative damage. Additionally, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. It has also been found to exhibit potent antitumor, antiviral, and antiparasitic activities, making it a promising candidate for further research. However, N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can provide insights into its potential therapeutic applications. Additionally, research can be conducted on the optimization of the synthesis method for N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, which can improve its yield and purity.
Métodos De Síntesis
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using thiosemicarbazide and 4-chlorobenzaldehyde as starting materials. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antiparasitic activities. N-(4-chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against herpes simplex virus and dengue virus.
Propiedades
Fórmula molecular |
C12H10ClN3OS2 |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C12H10ClN3OS2/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
Clave InChI |
MQTNFBSSJBEYNX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Solubilidad |
43.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)
![methyl 4-{2-[(phenylsulfanyl)acetyl]-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl}phenyl ether](/img/structure/B292618.png)